N-(2,3-dimethylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(2,3-DIMETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIMETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylphenylamine and various pyrazolopyridine intermediates. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or other acylating agents.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Utilizing techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: For carrying out the condensation and cyclization reactions.
Automated purification systems: To ensure high purity of the final product.
Quality control measures: Including spectroscopic analysis (NMR, IR) and chromatographic techniques (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIMETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated derivatives or azides.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(2,3-DIMETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE exerts its effects involves:
Molecular targets: Such as specific enzymes or receptors.
Pathways involved: Including signal transduction pathways and metabolic processes.
Binding interactions: With proteins or nucleic acids, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,3-DIMETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE: can be compared with other pyrazolopyridine derivatives, such as:
Uniqueness
The uniqueness of N1-(2,3-DIMETHYLPHENYL)-3-[2-METHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE lies in its trifluoromethyl group, which can significantly influence its biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H19F3N4O2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C19H19F3N4O2/c1-11-5-4-6-15(12(11)2)23-16(27)7-8-26-17(28)9-14(19(20,21)22)13-10-25(3)24-18(13)26/h4-6,9-10H,7-8H2,1-3H3,(H,23,27) |
InChI Key |
PCOPKBXSGUOPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C)C(F)(F)F)C |
Origin of Product |
United States |
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